molecular formula C10H10N2O3S B3010818 3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1400636-12-5

3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid

Cat. No. B3010818
CAS RN: 1400636-12-5
M. Wt: 238.26
InChI Key: UQDQRYNWRRKLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid is a chemical compound . It has the empirical formula C10H10N2O3S and a molecular weight of 238.26 .


Synthesis Analysis

The synthesis of this compound could involve the Dimroth rearrangement, a process that involves the isomerization of heterocycles . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a key structural fragment of various antiviral agents . The compound also contains an ethyl group and a carboxylic acid group .


Chemical Reactions Analysis

The Dimroth rearrangement, which is catalyzed by acids, bases, and is accelerated by heat or light, could be involved in the chemical reactions of this compound . The specific route by which the Dimroth rearrangement takes place depends on many factors, including the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .


Physical And Chemical Properties Analysis

This compound is a solid . Its SMILES string is O=C1C2=C(N=CN1CC)SC(C(O)=O)=C2C and its InChI is 1S/C10H10N2O3S/c1-3-12-4-11-8-6(9(12)13)5(2)7(16-8)10(14)15/h4H,3H2,1-2H3,(H,14,15) .

Scientific Research Applications

Synthesis Methods

  • Preparation of Thieno[2,3-d]pyrimidine Derivatives : Thieno[2,3-d]pyrimidines, including 3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid, can be synthesized through various methods. One method involves the direct formation from 4-chloro-2-methylthio-5-pyrimidine-carbonitrile and ethyl mercaptoacetate in refluxing ethanol containing sodium carbonate (Santilli, Kim, & Wanser, 1971).

Chemical Reactions

  • Reactions with 1,3-Dicarbonyl Compounds : This chemical has been studied in reactions with 1,3-dicarbonyl compounds, leading to the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates (Ryndina et al., 2002).

Pharmacological Potential

  • Antimicrobial Activity : Compounds similar to 3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid have been synthesized and tested for antimicrobial activity. Some derivatives show significant activity against strains like Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).

Chemical Properties and Uses

  • Synthesis of Fused Heterocycles : This compound is used in synthesizing various fused heterocycles, which are significant in medicinal chemistry. It acts as a precursor for the synthesis of compounds like pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles (Bakhite, Al‐Sehemi, & Yamada, 2005).

Chemical Modification

  • Derivative Formation for Antiallergy Agents : Derivatives of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid, closely related to the subject compound, have been synthesized and tested as antiallergy agents, demonstrating significant oral activity in tests (Temple et al., 1979).

properties

IUPAC Name

3-ethyl-6-methyl-4-oxothieno[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-3-12-4-11-8-7(9(12)13)6(10(14)15)5(2)16-8/h4H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDQRYNWRRKLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)C(=C(S2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.